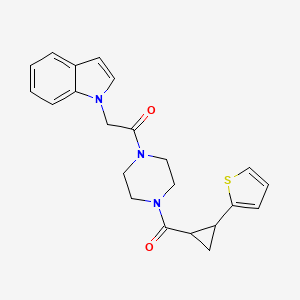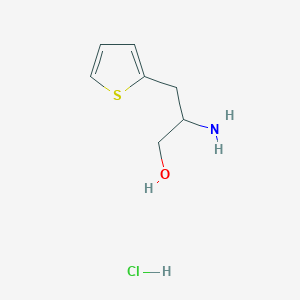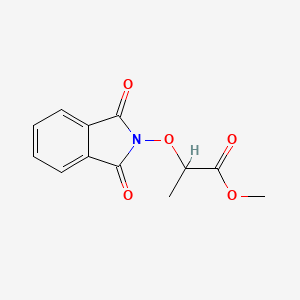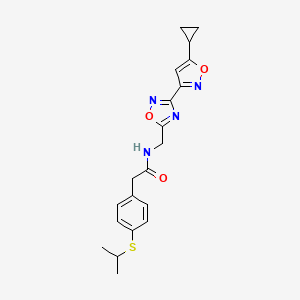![molecular formula C9H9N3O2 B2545400 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 119416-33-0](/img/structure/B2545400.png)
5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is a chemical compound with the molecular formula C9H9N3O2 . Its average mass is 191.187 Da and its monoisotopic mass is 191.069473 Da .
Synthesis Analysis
The synthesis of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione involves a general four-step transformation of alkyl, cycloalkyl, aryl, and heteroaryl methyl ketones via 3-(dimethylamino)-1-substituted-prop-2-en-1-ones . This is followed by microwave [2+2] cycloaddition of dimethyl acetylenedicarboxylate, cyclization of (2E,3E)-2-[(dimethylamino)methylene]-3-(2-substituted)succinates with ammonia or hydroxylamine hydrochloride into 2-substituted-pyridine-4,5-dicarboxylates and their N-oxides . The final step involves cyclization with hydrazine hydrate into 7-substituted-2,3-dihydropyrido[3,4-d]pyridazine-1,4-diones and 1,4-dioxo-7-substituted-1,2,3,4-tetrahydropyrido[4,3-d]pyridazine 6-oxides .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione consists of a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This structure is further substituted at the 5 and 7 positions with methyl groups, and at the 1 and 4 positions with oxygen atoms forming a dione group .
Aplicaciones Científicas De Investigación
- L-012 exhibits antioxidant activity due to its ability to scavenge reactive oxygen species (ROS) . Researchers explore its potential in protecting cells from oxidative stress and preventing diseases associated with free radical damage.
- The 4-amino derivative of L-012 has been found to be a more potent anti-inflammatory agent than aspirin . Investigating its mechanism of action and efficacy could lead to novel anti-inflammatory therapies.
- Researchers have designed derivatives of L-012 with pyridine rings to enhance liposolubility. These compounds show promise as anticonvulsant agents . Further studies can explore their neuroprotective potential.
- L-012 serves as a chemiluminescence probe for detecting reactive oxygen species generated by neutrophils . Its application in studying oxidative stress and inflammation is valuable.
- L-012 derivatives have been evaluated for antidepressant activities using tail suspension tests . Investigating their effects on neurotransmitter systems could provide insights into depression treatment.
Antioxidant Research
Anti-Inflammatory Properties
Neuroprotection and Anticonvulsant Effects
Chemiluminescence Probes
Depression Research
Propiedades
IUPAC Name |
5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-3-6-7(5(2)10-4)9(14)12-11-8(6)13/h3H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYGBYCDRUETRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C(=O)NNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)
![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2545321.png)




![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2545336.png)


